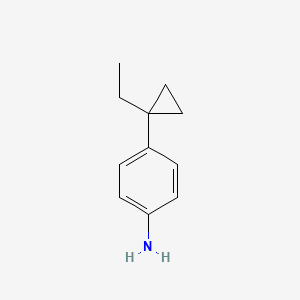

4-(1-Ethylcyclopropyl)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

4-(1-ethylcyclopropyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-11(7-8-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITQJRDFMPJPEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigations into the Chemical Reactivity and Transformation Mechanisms of 4 1 Ethylcyclopropyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline moiety contains a powerful activating group, the amino (-NH₂) group, which strongly influences the course of electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring, increasing the electron density, particularly at the positions ortho and para to the amine. In 4-(1-Ethylcyclopropyl)aniline, the para position is blocked by the 1-ethylcyclopropyl substituent. Consequently, electrophilic attack is predominantly directed to the two equivalent ortho positions (C2 and C6).

Nitration: The introduction of a nitro (-NO₂) group onto the aromatic ring of anilines is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org However, the direct nitration of anilines presents challenges. The strongly acidic conditions can protonate the basic amino group to form an anilinium ion (-NH₃⁺). byjus.comchemistrysteps.combyjus.com This protonated group is strongly deactivating and a meta-director, leading to a mixture of products and potential for oxidative side reactions. byjus.combyjus.com

To achieve selective nitration at the ortho position of this compound, a common strategy involves protecting the amine functionality via acetylation with acetic anhydride (B1165640). byjus.com This forms an acetanilide (B955) intermediate, which is less basic and less activating than the free amine. The bulky acetyl group also sterically favors para substitution, but since this position is blocked, the reaction is directed to the ortho positions. The final step involves the hydrolysis of the amide to regenerate the amine group.

Sulfonation: The sulfonation of anilines involves reacting the amine with concentrated sulfuric acid. byjus.com The reaction of aniline with H₂SO₄ typically forms anilinium hydrogen sulfate, which upon heating to high temperatures (e.g., 453-473 K), rearranges to produce p-aminobenzenesulfonic acid (sulfanilic acid). chemistrysteps.combyjus.com Since the para position in this compound is substituted, sulfonation would be expected to occur at an ortho position. The reaction is known to be reversible. libretexts.org

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration (via protection) | 1. Acetic anhydride 2. HNO₃, H₂SO₄ 3. H₃O⁺, heat | 4-(1-Ethylcyclopropyl)-2-nitroaniline |

Friedel-Crafts reactions are fundamental for attaching alkyl or acyl groups to aromatic rings, but they are notably unsuccessful with anilines and their derivatives, including this compound. byjus.comquora.comlibretexts.org The primary reason for this limitation is the basic nature of the amino group.

The Lewis acids (e.g., AlCl₃, FeCl₃) required to catalyze Friedel-Crafts reactions are strong electron acceptors. amazonaws.com The nitrogen atom of the aniline's amino group has a lone pair of electrons and acts as a Lewis base, readily reacting with the catalyst. quora.comamazonaws.com This acid-base reaction forms a complex where the nitrogen atom acquires a positive charge. This positively charged group strongly deactivates the aromatic ring towards further electrophilic attack, rendering the Friedel-Crafts reaction ineffective. byjus.com

Table 2: Reactivity in Friedel-Crafts Reactions

| Reaction Type | Catalyst | Interaction with this compound | Outcome |

|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃ | Lewis acid-base reaction with -NH₂ group | No reaction |

Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom makes the primary amine group of this compound a potent nucleophile, enabling a variety of reactions at the nitrogen center.

N-Alkylation: The amine group can be alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. More controlled and selective N-alkylation can be achieved using various modern catalytic methods, such as the reaction with alcohols in the presence of specific catalysts. d-nb.infoorganic-chemistry.orgresearchgate.net

N-Acylation: Primary amines react readily with acylating agents like acid chlorides or acid anhydrides to form amides. For instance, reacting this compound with acetyl chloride or acetic anhydride in the presence of a base yields N-(4-(1-Ethylcyclopropyl)phenyl)acetamide. This reaction is often used to "protect" the amine group, as discussed in the nitration section, because the resulting amide is significantly less nucleophilic and less basic than the original amine. byjus.com

Primary aromatic amines undergo a crucial reaction known as diazotization. slideshare.net When treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), this compound is converted into a diazonium salt: 4-(1-Ethylcyclopropyl)benzenediazonium chloride. spcmc.ac.in

This diazonium salt is a valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. More importantly, diazonium salts are weak electrophiles and can attack electron-rich aromatic compounds, such as phenols and other anilines, in a process called azo coupling. youtube.com This reaction forms highly colored azo compounds, which are the basis for many dyes. icrc.ac.ir For coupling to occur, the reaction is typically carried out under specific pH conditions: mildly alkaline for coupling with phenols and mildly acidic for coupling with anilines. spcmc.ac.in

Reactivity of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a three-membered ring characterized by significant ring strain (approximately 115 kJ/mol). nih.gov This inherent strain makes the ring susceptible to opening under certain reaction conditions, a reactivity not seen in larger cycloalkanes. The reactivity is highly dependent on the substituents attached to the ring. nih.gov

In this compound, the cyclopropyl ring is attached directly to the aromatic system. While generally stable under the conditions for many electrophilic aromatic substitutions and reactions at the amine, the ring can be opened under more forcing conditions, such as strong acid catalysis or certain oxidative reactions. For example, studies on related N-cyclopropyl anilines have shown that single electron transfer (SET) oxidation can lead to the fragmentation of the cyclopropyl ring. nih.gov In the case of this compound, the cyclopropyl ring can also electronically influence the aniline ring. It is considered to have some pi-character and can act as an electron-donating group, further activating the ring towards electrophilic substitution. However, its primary reactivity pathway remains ring-opening under specific energetic conditions, a path less favored than reactions involving the more reactive aniline portion of the molecule.

Ring-Opening Reactions and Associated Carbocation/Radical Intermediates

The three-membered ring of the cyclopropyl group in this compound is characterized by significant ring strain (approximately 27.6 kcal/mol), making it susceptible to cleavage under various conditions, including electrophilic attack, oxidation, or radical-mediated processes. baranlab.org These reactions proceed through high-energy carbocation or radical intermediates, leading to a variety of linear or rearranged products.

Electrophilic ring-opening is a common pathway, often initiated by acids or electrophilic reagents like halogens or selenenyl halides. rsc.org For instance, the reaction of substituted cyclopropanes with electrophiles can proceed via the formation of a stabilized dipolar species, which subsequently collapses to the ring-opened product. rsc.org In the context of this compound, the electron-donating nature of the aniline group can influence the regioselectivity of the electrophilic attack on the cyclopropane (B1198618) ring.

Alternatively, radical-mediated ring-opening can occur. The formation of a cyclopropyl radical can lead to a fast ring-opening process to relieve torsional strain, forming a more stable homoallyl radical. baranlab.org The nature of the substituents on the cyclopropane ring plays a significant role in the stereochemistry and stability of the resulting radical intermediate. baranlab.org Computational studies on the reaction of substituted anilines with hydroxyl radicals indicate that radical addition to the aromatic ring is a feasible pathway, suggesting that radical-mediated transformations are highly relevant for this class of compounds. mdpi.com

| Reaction Type | Initiating Reagent/Condition | Key Intermediate | Potential Product Type | Reference |

|---|---|---|---|---|

| Electrophilic Opening | Brønsted or Lewis Acids, Electrophiles (e.g., PhSeCl) | Cyclopropylcarbinyl Cation / Dipolar Species | Homoallylic Alcohols/Halides, Butanedioates | nih.gov, rsc.org |

| Radical-Mediated Opening | Radical Initiators, Photolysis, High Temperature | Cyclopropylcarbinyl Radical -> Homoallyl Radical | Linear Alkenes | nih.gov, baranlab.org |

| Oxidative Cleavage | Strong Oxidizing Agents (e.g., KMnO₄), Electrochemical Oxidation | Radical Cation | Ketones, Dicarbonyls | nih.gov, openaccessjournals.com |

Cyclopropylcarbinyl Rearrangements

A hallmark of the reactivity of cyclopropyl-substituted compounds is the cyclopropylcarbinyl rearrangement. When a positive charge develops on a carbon atom adjacent to the cyclopropane ring (a cyclopropylcarbinyl cation), a rapid structural reorganization can occur. This cation is considered a nonclassical ion, with the positive charge delocalized over several carbon atoms, leading to a mixture of products. nih.gov The deamination of cyclopropylcarbinyl amine with nitrous acid, for example, famously yields a mixture of cyclopropylcarbinol, cyclobutanol, and homoallylic alcohol, demonstrating the complex nature of the intermediate cation. nih.gov

For this compound, transformations that generate a carbocation at the tertiary carbon of the ethylcyclopropyl group would trigger this rearrangement. The resulting cation can undergo ring expansion to form a cyclobutyl cation or ring opening to form a homoallyl cation. Nature utilizes this type of rearrangement in the biosynthesis of various terpenoids, highlighting its significance. nih.gov The development of chiral Brønsted acids to catalyze asymmetric cyclopropylcarbinyl cation rearrangements represents a modern approach to control the outcome of these complex transformations. nih.gov

Influence of Aromatic Ring on Cyclopropane Stability

The aniline moiety exerts a significant electronic influence on the stability and reactivity of the attached cyclopropane ring. The amino group (-NH₂) is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring. chemistrysteps.com This electronic effect extends to the cyclopropyl substituent.

The increased electron density can have opposing effects. On one hand, the electron-donating nature of the aniline can stabilize an adjacent carbocation, which might be formed during an electrophilic attack on the cyclopropane ring. This stabilization could lower the activation energy for ring-opening reactions initiated by electrophiles. On the other hand, the C(sp²)-C(sp³) bond between the aromatic ring and the cyclopropane ring has enhanced s-character, which can strengthen this bond. Furthermore, there is evidence that cyclopropane rings can participate in weak hydrogen bonding, which could influence the molecule's interactions in polar or protic media. researchgate.net Quantum chemical calculations on substituted anilines have shown that the electronic nature of substituents profoundly affects the reactivity of both the amine and the aromatic ring, a principle that extends to the influence on the cyclopropyl group. nih.gov

C-H Functionalization Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds offers an efficient and atom-economical approach to modify the molecular structure of this compound, bypassing the need for pre-functionalized starting materials.

Para-Selective C-H Alkynylation

The introduction of an alkyne moiety into the aromatic ring of an aniline derivative is a valuable transformation for the synthesis of functional materials and pharmaceutical intermediates. nih.govresearchgate.net A significant challenge in the direct C-H functionalization of anilines is controlling the regioselectivity. Recently, a palladium-catalyzed, non-directed C-H alkynylation of aniline derivatives has been developed that exhibits excellent para-selectivity. nih.govresearchgate.net This methodology employs a specialized Pd/S,O-ligand system that facilitates the reaction under mild conditions. researchgate.net This strategy is directly applicable to this compound, allowing for the selective installation of an alkyne group at the position para to the amino group, a site activated by the electron-donating nature of the nitrogen. chemistrysteps.com

| Component | Typical Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ | Palladium(II) Precursor | researchgate.net |

| Ligand | 3-Methyl-2-(phenylthio)butanoic acid (S,O-Ligand) | Controls Reactivity and Selectivity | researchgate.net |

| Alkyne Source | (Triisopropylsilyl)acetylene or similar | Introduces the Alkyne Moiety | nih.gov, researchgate.net |

| Oxidant/Additive | AgOAc | Facilitates the Catalytic Cycle | researchgate.net |

| Solvent | 1,2-Dichloroethane (DCE) or similar | Reaction Medium | researchgate.net |

| Temperature | 80-100 °C | Provides Thermal Energy | researchgate.net |

Transition Metal-Catalyzed C-H Alkylation via Carbene Insertion

Another powerful C-H functionalization strategy involves the use of transition metal carbenes. While challenging, the catalytic alkylation of C(sp³)-H bonds via an iron carbene intermediate has been reported for allylic and benzylic positions. nih.gov This reaction proceeds through a mechanism involving homolytic C-H cleavage by an electrophilic iron carbene, followed by a rebound step to form the new C-C bond. nih.gov Although direct C-H alkylation of a cyclopropane ring via this method is not established, the principles could potentially be extended. The C-H bonds on the ethyl group of this compound, being benzylic-like in their activation by the adjacent aromatic system, could be potential targets for such a transformation. The success of such a reaction would depend on the relative reactivity of the various C-H bonds within the molecule and the ability of the catalyst to discriminate between them.

Mechanistic Studies of Key Transformations

Understanding the detailed mechanisms of the reactions involving this compound is crucial for predicting its reactivity and controlling product formation. Computational studies, such as those using Density Functional Theory (DFT), have become invaluable for elucidating reaction pathways and the structures of transient intermediates.

For ring-opening reactions, DFT calculations can map the potential energy surface, comparing the energetics of pathways involving carbocation or radical intermediates. researchgate.netnih.gov For example, computed profiles for the ring-opening of a cyclopropane by aniline have shown how a catalyst can lower the activation barrier by stabilizing the transition state. researchgate.net

Mechanistic investigations into C-H functionalization reactions have also provided deep insights. In the para-selective C-H alkynylation of anilines, the S,O-ligand is believed to play a crucial role in a concerted metalation-deprotonation mechanism, which accounts for the high regioselectivity. researchgate.net For the iron-catalyzed C-H alkylation, mechanistic studies support the involvement of a high-valent iron carbene that mediates the C-H cleavage, a departure from the mechanisms typically observed for other late transition metal carbenes. nih.gov

The electrochemical oxidation of aniline derivatives has been studied, revealing mechanisms that often involve the initial formation of a radical cation. nih.govmdpi.com This intermediate can then undergo various follow-up reactions, including dimerization or reaction with nucleophiles. Such studies provide a framework for understanding the potential oxidative transformations of this compound.

Identification of Reaction Intermediates (e.g., aza-p-quinone methides, biradicals, spiroepoxirane)

The chemical transformations of this compound are likely to proceed through several key reactive intermediates, depending on the reaction conditions.

Aza-p-quinone Methides: In the presence of an oxidant, this compound can be expected to form an aza-p-quinone methide intermediate. This highly reactive species is generated through a formal two-electron oxidation of the aniline. The process is initiated by the removal of a hydrogen atom from the amino group, followed by the loss of a proton from the same nitrogen and a subsequent loss of a hydride ion from the para-position, or a concerted mechanism. The resulting aza-p-quinone methide is a potent electrophile, susceptible to nucleophilic attack at the exocyclic methylene (B1212753) carbon. This reactivity is a cornerstone of its utility in the synthesis of more complex molecules. For instance, in tandem strategies involving the in situ generation of aza-p-quinone methides, subsequent metal-catalyzed additions of organometallic reagents can occur, providing a pathway to various substituted aniline derivatives. nih.gov The stability and reactivity of these intermediates are influenced by the substituents on the aromatic ring. While direct studies on this compound are unavailable, research on similar structures provides insight into their behavior. nih.gov

Biradicals: Under photochemical conditions or in the presence of radical initiators, this compound may undergo transformations involving biradical intermediates. For example, in reactions analogous to the Norrish Type II reaction, intramolecular hydrogen abstraction by a photo-excited state could lead to the formation of a 1,4-biradical. The subsequent reactivity of this biradical, such as cyclization or cleavage, would be dictated by its conformation and the stability of the resulting products. mdpi.com The formation of biradical intermediates is also plausible in certain cycloaddition reactions. researchgate.net

Spiroepoxirane: The formation of a spiroepoxirane intermediate from this compound itself is less common. However, derivatives of this compound, particularly those where the aniline nitrogen is part of a larger system or has been transformed into a different functional group, could potentially form spirocyclic structures under specific oxidative conditions.

Transition State Analysis in Catalytic Cycles

The involvement of this compound in catalytic cycles, such as cross-coupling reactions, would necessitate a detailed analysis of the transition states to understand reaction rates and selectivity. While specific computational studies on this molecule are not available, general principles from related systems can be applied.

For instance, in a palladium-catalyzed C-N bond formation reaction, the key transition states would involve oxidative addition, ligand exchange, and reductive elimination. The steric bulk of the 1-ethylcyclopropyl group would likely influence the geometry and energy of these transition states. Computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have identified various transition states for addition and abstraction pathways, highlighting the complexity of such analyses. mdpi.comresearchgate.net The relative energies of these transition states determine the major reaction pathways and product distributions. mdpi.combiosynth.com

Table 1: Hypothetical Transition State Analysis in a Catalytic Cycle

| Catalytic Step | Key Interactions Involving this compound | Expected Influence of Ethylcyclopropyl Group |

|---|---|---|

| Oxidative Addition | Coordination of the aniline nitrogen to the metal center. | Steric hindrance may slow down the rate of coordination. |

| Ligand Exchange | Displacement of a ligand by the aniline. | The bulky substituent could favor the formation of less crowded intermediates. |

Role of Solvent Effects on Reaction Pathways

The solvent environment is expected to play a critical role in the reaction pathways of this compound by influencing the stability of reactants, intermediates, transition states, and products.

Polar protic solvents, such as water and alcohols, can stabilize charged intermediates and transition states through hydrogen bonding and dipole-dipole interactions. This can significantly accelerate reactions that proceed through ionic mechanisms. Conversely, non-polar aprotic solvents would favor reactions that proceed through non-polar intermediates and transition states. The choice of solvent can thus be used to control the outcome of a reaction, favoring one pathway over another. For instance, studies on other reactions have shown that changing the solvent can alter reaction rates by orders of magnitude. researchgate.net The dielectric constant of the solvent can also impact the energy of transition states. researchgate.net

In the case of this compound, a reaction proceeding through an aza-p-quinone methide intermediate would likely be accelerated in a polar solvent that can stabilize the charged character of this intermediate. Studies on p-nitroaniline have shown that the polarity of the solvent affects the energy levels of electronic states and can influence intersystem crossing probabilities. researchgate.netresearchgate.net

Table 2: Predicted Solvent Effects on a Hypothetical Reaction of this compound

| Reaction Pathway | Predicted Favored Solvent | Rationale |

|---|---|---|

| Formation of aza-p-quinone methide | Polar Protic (e.g., Methanol) | Stabilization of the charged intermediate. |

| Radical-mediated reaction | Non-polar Aprotic (e.g., Toluene) | Minimization of solvent-radical interactions. |

Stereochemical Control and Diastereoselectivity in Reactions

The presence of a stereocenter is not inherent to this compound itself. However, reactions involving this compound can lead to the formation of new stereocenters, and the ethylcyclopropyl group can exert stereochemical control over the outcome of these reactions.

For instance, in an asymmetric synthesis where a chiral catalyst is used to add a nucleophile to an imine derived from this compound, the ethylcyclopropyl group could influence the facial selectivity of the attack. The steric bulk of this group would likely direct the incoming nucleophile to the less hindered face of the imine, leading to a high degree of diastereoselectivity. The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, is a common strategy to achieve stereocontrol in reactions of amines. mdpi.com The stereochemical outcome of such reactions is often dictated by the minimization of steric interactions in the transition state.

Table 3: Potential Stereochemical Outcomes in Reactions of this compound Derivatives

| Reaction Type | Chiral Element | Expected Diastereoselectivity |

|---|---|---|

| Asymmetric addition to an imine | Chiral Catalyst | High, due to steric influence of the ethylcyclopropyl group. |

| Diastereoselective cyclization | Pre-existing stereocenter in a reactant | The ethylcyclopropyl group would influence the preferred conformation for cyclization. |

Derivatization and Advanced Functionalization of 4 1 Ethylcyclopropyl Aniline

Modification of the Aniline (B41778) Nitrogen Atom

The primary amino group of 4-(1-Ethylcyclopropyl)aniline is a key site for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

The nucleophilic character of the aniline nitrogen facilitates its conversion into amide and urea (B33335) functionalities, which are prevalent in many biologically active compounds.

Amide Synthesis: Amides of this compound can be readily prepared through acylation with various reagents. A common method involves the reaction with a carboxylic acid, often activated by a coupling agent, or more directly with an acyl chloride or anhydride (B1165640). For instance, reacting this compound with an amino acid ester in a solvent like methanol (B129727) under reflux can yield the corresponding N-acyl derivative. sphinxsai.com Another approach involves the in situ generation of activating chloro- and imido-phosphonium salts from triphenylphosphine (B44618) and an N-haloimide to facilitate the amidation of carboxylic acids at room temperature. nih.gov

Urea Synthesis: The synthesis of urea derivatives from this compound can be achieved through several reliable routes. The most direct method is the reaction with an appropriate isocyanate in a suitable solvent such as THF or DCM. nih.gov Alternatively, phosgene (B1210022) or its safer solid equivalent, triphosgene, can be used to generate an isocyanate intermediate from the aniline, which then reacts with another amine to form an unsymmetrical urea. nih.gov Phosgene-free methods are often preferred and include the reaction of the aniline with reactive carbamates or the use of coupling agents like N,N'-Carbonyldiimidazole (CDI), which provides a milder alternative. nih.gov A versatile two-step procedure involves reacting the amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to yield the monosubstituted urea. bioorganic-chemistry.com

| Derivative Type | Reactant | Product Name | General Reaction Condition |

|---|---|---|---|

| Amide | Acetyl Chloride | N-(4-(1-Ethylcyclopropyl)phenyl)acetamide | Base (e.g., Pyridine), DCM, 0 °C to RT |

| Amide | Benzoic Acid / EDCI | N-(4-(1-Ethylcyclopropyl)phenyl)benzamide | EDCI, HOBt, DMF, RT |

| Urea | Phenyl Isocyanate | 1-(4-(1-Ethylcyclopropyl)phenyl)-3-phenylurea | THF, RT |

| Urea | CDI, then Butylamine | 1-Butyl-3-(4-(1-Ethylcyclopropyl)phenyl)urea | Two-step: 1. CDI, THF; 2. Butylamine, RT |

Substituted anilides, which are N-aryl amides, are a broad class of compounds accessible from this compound. The diversity of these products stems from the wide variety of carboxylic acids or their derivatives that can be employed in the acylation reaction. This allows for the introduction of aliphatic, aromatic, heterocyclic, and other functionalized moieties. sphinxsai.com

The synthesis of these compounds follows the general principles of amide bond formation. For example, a one-pot, three-component reaction using diethylphthalate, an aniline, and pyridine-2,3-diamine has been described for creating complex benzamide (B126) derivatives. nih.gov A study focused on synthesizing amide derivatives containing a cyclopropane (B1198618) ring reported the reaction of cyclopropane carboxylic acids with various anilines using coupling agents like EDCI and DMAP, yielding a range of N-aryl cyclopropanecarboxamides. mdpi.com These methods are directly applicable to this compound to generate a library of derivatives with varied substituents.

| Acylating Agent/Precursor | Resulting Substituent on Acyl Group | Product Name |

|---|---|---|

| Cyclopropanecarbonyl chloride | Cyclopropyl (B3062369) | N-(4-(1-Ethylcyclopropyl)phenyl)cyclopropanecarboxamide |

| 4-Chlorobenzoyl chloride | 4-Chlorophenyl | 4-Chloro-N-(4-(1-Ethylcyclopropyl)phenyl)benzamide |

| Thiophene-2-carbonyl chloride | 2-Thienyl | N-(4-(1-Ethylcyclopropyl)phenyl)thiophene-2-carboxamide |

| (E)-3-Phenylprop-2-enoic acid / DCC | (E)-Styryl | (E)-N-(4-(1-Ethylcyclopropyl)phenyl)-3-phenylacrylamide |

Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds, converting the primary amine of this compound into more highly substituted secondary or tertiary amines. wikipedia.orgmdma.ch The process typically involves a two-step sequence that is often performed in a single pot. First, the aniline reacts with a ketone or aldehyde under weakly acidic conditions to form an imine or iminium ion intermediate. wikipedia.org This intermediate is then reduced in situ by a selective reducing agent to yield the final amine product. mdma.ch

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org The choice of reducing agent is crucial; for example, NaBH₃CN is particularly effective because it readily reduces the iminium ion intermediate but is slow to react with the starting carbonyl compound. mdma.ch This methodology allows for the controlled, stepwise alkylation of the aniline nitrogen, avoiding the over-alkylation issues that can plague direct alkylation with alkyl halides. nih.gov By reacting this compound with a variety of aldehydes and ketones, a diverse array of N-alkylated and N,N-dialkylated products can be synthesized.

| Carbonyl Compound | Reducing Agent | Product Name | Product Type |

|---|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | N,N-Dimethyl-4-(1-ethylcyclopropyl)aniline | Tertiary Amine |

| Acetone | NaBH₃CN | N-Isopropyl-4-(1-ethylcyclopropyl)aniline | Secondary Amine |

| Cyclohexanone | H₂/Pd-C | N-Cyclohexyl-4-(1-ethylcyclopropyl)aniline | Secondary Amine |

| Benzaldehyde | NaBH₄ | N-Benzyl-4-(1-ethylcyclopropyl)aniline | Secondary Amine |

Functionalization of the Cyclopropyl Ring

The cyclopropane ring presents a unique synthetic handle, though its functionalization can be challenging due to its inherent strain and the potential for ring-opening reactions. nih.govresearchgate.net Strategies for its modification must be carefully selected to preserve the three-membered ring structure.

Modifying the C-H bonds of the cyclopropyl ring in this compound without inducing cleavage is a significant synthetic challenge. Direct C-H functionalization often requires harsh conditions or specific directing groups that can favor ring-opening pathways. However, several strategies from the broader literature on cyclopropane chemistry could be conceptually applied.

One approach involves the use of a directing group, installed on the aniline nitrogen, to guide a metal catalyst to a specific C-H bond on the cyclopropyl ring. Amide or other coordinating functionalities have been shown to direct stereoselective reactions on cyclopropenes and cyclopropanes. ku.edu For example, after converting the aniline to an amide, a transition metal catalyst could potentially mediate a diastereoselective functionalization of one of the methylene (B1212753) groups on the cyclopropyl ring. ku.edu Another strategy is the diastereoselective cyclopropanation of a precursor alkene, which builds the functionalized cyclopropane ring with desired substituents in a controlled manner. acs.orgnih.gov While not a modification of the pre-formed ring, it represents a key method for accessing peripherally functionalized analogues.

The cyclopropyl ring in this compound is prochiral. The two methylene (-CH₂-) carbons in the ring are stereochemically equivalent, but substitution of one of the hydrogen atoms on either carbon would create a new chiral center. This opens the door to the synthesis of chiral derivatives, which is of great interest in pharmaceutical development. rochester.edu

Several asymmetric synthesis strategies can be envisioned:

Asymmetric Cyclopropanation: A powerful method involves the catalytic asymmetric cyclopropanation of a precursor alkene. Using chiral catalysts, such as cobalt complexes of chiral porphyrins or rhodium(III) complexes, it is possible to construct the cyclopropane ring with high enantioselectivity. nsf.govacs.org

Resolution of Chiral Precursors: A racemic cyclopropane-containing precursor, such as a carboxylic acid, can be resolved into its separate enantiomers using chiral resolving agents, like cinchona alkaloids. mdpi.com Each enantiomer can then be converted into the corresponding chiral this compound derivative.

Stereoselective Substitution: It is possible to perform a formal nucleophilic substitution on a chiral, non-racemic bromocyclopropane, where the stereochemistry of the starting material directs the configuration of the final product. mdpi.com This allows for the synthesis of enantiomerically enriched cyclopropylamines and ethers. mdpi.com

These methods provide pathways to access optically active versions of this compound derivatives, expanding their utility as building blocks for chiral ligands and pharmacologically active molecules. rsc.orgrsc.org

Selective Functionalization at the Aromatic Ring

The functionalization of the benzene (B151609) ring of this compound is governed by the electronic and steric interplay of its two substituents: the powerful electron-donating amino group (-NH₂) and the weaker electron-donating 1-ethylcyclopropyl group.

In electrophilic aromatic substitution (EAS) reactions, the regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring. The amino group is a strongly activating, ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance, stabilizing the intermediate carbocation (arenium ion). The 1-ethylcyclopropyl group is a weakly activating, ortho, para-director primarily through an inductive effect.

Given that the para-position relative to the amino group is already occupied by the 1-ethylcyclopropyl substituent, electrophilic attack is overwhelmingly directed to the positions ortho to the amino group (C2 and C6). The directing power of the amino group is significantly stronger than that of the alkyl group, making substitution at the C3 and C5 positions (ortho to the ethylcyclopropyl group) a minor pathway under standard conditions.

However, the selectivity can be strategically switched. Under strongly acidic conditions, such as those used in nitration (H₂SO₄/HNO₃) or sulfonation, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). acs.orgdrugfuture.com This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. acs.orgdrugfuture.com Consequently, in a strongly acidic medium, electrophilic substitution on this compound will be directed to the positions meta to the anilinium group, which are the C3 and C5 positions. This pH-dependent control allows for selective functionalization at either the ortho- or meta-positions relative to the original amino group, providing a powerful tool for creating a diverse range of derivatives from a single precursor.

Table 1: Regioselectivity Control in Electrophilic Aromatic Substitution of this compound

| Reaction Condition | Dominant Directing Group | Favored Position(s) of Substitution | Expected Major Product Type |

| Neutral / Mildly Acidic | Amino (-NH₂) | C2, C6 (ortho to -NH₂) | 2-Substituted-4-(1-ethylcyclopropyl)aniline |

| Strongly Acidic | Anilinium (-NH₃⁺) | C3, C5 (meta to -NH₃⁺) | 3-Substituted-4-(1-ethylcyclopropyl)aniline |

The controlled introduction of halogen and alkynyl moieties onto the this compound core can produce valuable intermediates for cross-coupling reactions and further molecular elaboration.

Halogenation: Direct halogenation, such as bromination or chlorination, can be readily achieved. Under neutral or mildly acidic conditions, the strong activating effect of the amino group facilitates the reaction, leading to substitution primarily at the ortho positions. youtube.comyoutube.com Due to the high reactivity, reactions often proceed rapidly, and care must be taken to control stoichiometry to prevent poly-halogenation. For instance, reaction with bromine (Br₂) in a suitable solvent like acetic acid or carbon tetrachloride would yield 2-bromo-4-(1-ethylcyclopropyl)aniline as the principal product.

Alkynylation: The introduction of alkynyl groups, a key transformation for building complex molecules, can be accomplished via modern catalytic methods. Palladium-catalyzed C-H activation/alkynylation reactions are particularly relevant. psu.edu While many methods focus on para-alkynylation, ortho-alkynylation of anilines can be achieved, often requiring a directing group to be transiently installed on the amine. psu.edu For a substrate like this compound, a palladium-catalyzed reaction with an alkynyl bromide (e.g., (bromoethynyl)triisopropylsilane) in the presence of a suitable ligand and base could selectively install the alkynyl group at the C2 position. acs.org The reaction proceeds via ortho-palladation, guided by the amine (or a derivatized form), followed by coupling with the alkyne source. acs.org

Table 2: Exemplary Functionalization Reactions

| Reaction Type | Reagents & Conditions | Target Position | Illustrative Product |

| Ortho-Bromination | Br₂, Acetic Acid, Room Temp. | C2 | 2-Bromo-4-(1-ethylcyclopropyl)aniline |

| Ortho-Chlorination | SO₂Cl₂, Ether | C2 | 2-Chloro-4-(1-ethylcyclopropyl)aniline |

| Ortho-Alkynylation | (Bromoethynyl)TIPS, Pd(OAc)₂, Ligand, Base | C2 | 4-(1-Ethylcyclopropyl)-2-((triisopropylsilyl)ethynyl)aniline |

Synthesis of Complex Polycyclic Systems Incorporating this compound Subunits

The aniline moiety is a cornerstone in the synthesis of nitrogen-containing heterocycles. This compound serves as an excellent starting material for constructing complex, fused polycyclic systems where the ethylcyclopropyl group acts as a distinct structural marker. Classic quinoline (B57606) syntheses are particularly applicable.

Quinoline Synthesis: The Skraup synthesis involves reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgyoutube.com Using this compound in this reaction would produce 6-(1-ethylcyclopropyl)quinoline. The cyclization occurs via conjugate addition of the aniline to acrolein (formed in situ from glycerol), followed by electrophilic ring closure and oxidation. youtube.com

The Doebner-Miller reaction is a related method that uses α,β-unsaturated aldehydes or ketones to produce substituted quinolines. drugfuture.comwikipedia.orgsynarchive.com For example, reacting this compound with crotonaldehyde (B89634) (but-2-enal) under acidic catalysis would yield 6-(1-ethylcyclopropyl)-2-methylquinoline. iipseries.org

Carbazole Synthesis: Carbazoles, another important class of polycyclic heterocycles, can also be synthesized. A modern approach involves a palladium-catalyzed tandem reaction between an aniline and a 1,2-dihaloarene. organic-chemistry.org Reacting this compound with a 1,2-dihalobenzene (e.g., 1,2-dichlorobenzene) in the presence of a palladium catalyst and a suitable ligand would lead to the formation of 3-(1-ethylcyclopropyl)-9H-carbazole through a sequence of intermolecular amination followed by an intramolecular C-H arylation. organic-chemistry.org These methods provide robust pathways to embed the unique this compound subunit into larger, rigid, and functionally diverse polycyclic frameworks. rsc.orgbeilstein-archives.org

Table 3: Polycyclic Synthesis from this compound

| Reaction Name | Co-reactants | Catalyst/Conditions | Resulting Polycyclic System |

| Skraup Synthesis | Glycerol, Nitrobenzene | H₂SO₄, Heat | 6-(1-Ethylcyclopropyl)quinoline |

| Doebner-Miller | Crotonaldehyde | Acid (e.g., HCl), Heat | 6-(1-Ethylcyclopropyl)-2-methylquinoline |

| Palladium-Catalyzed Annulation | 1,2-Dichlorobenzene | Pd Catalyst, Ligand, Base | 3-(1-Ethylcyclopropyl)-9H-carbazole |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for the structural determination of 4-(1-Ethylcyclopropyl)aniline in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

One-dimensional NMR experiments are fundamental for the initial structural verification of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected ¹H NMR signals would include:

A triplet for the methyl protons (-CH₃) of the ethyl group.

A quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group, coupled to the methyl protons.

Two sets of signals for the diastereotopic methylene protons of the cyclopropyl (B3062369) ring. Due to the chiral center at the quaternary carbon, these protons are chemically non-equivalent.

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring.

A broad singlet for the amine (-NH₂) protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Based on the structure of this compound, the following signals are anticipated:

A signal for the methyl carbon (-CH₃).

A signal for the methylene carbon (-CH₂-) of the ethyl group.

A signal for the methylene carbons of the cyclopropyl ring.

A signal for the quaternary cyclopropyl carbon.

Four distinct signals for the aromatic carbons, including two for the protonated carbons and two for the substituted carbons (C-NH₂ and C-cyclopropyl).

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | 0.8 - 1.0 | 10 - 15 |

| Ethyl -CH₂- | 1.5 - 1.8 | 25 - 30 |

| Cyclopropyl -CH₂- | 0.5 - 0.9 | 10 - 20 |

| Quaternary C | - | 20 - 25 |

| Aromatic CH (ortho to NH₂) | 6.6 - 6.8 | 114 - 116 |

| Aromatic CH (ortho to cyclopropyl) | 6.9 - 7.1 | 128 - 130 |

| Aromatic C-NH₂ | - | 140 - 145 |

| Aromatic C-cyclopropyl | - | 135 - 140 |

| -NH₂ | 3.5 - 4.0 (broad) | - |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the complete bonding network. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. For this compound, it would show correlations between the ethyl group's methyl and methylene protons, and potentially between adjacent protons on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the ethyl CH₂ and CH₃, the cyclopropyl CH₂, and the aromatic CH groups. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity of the entire molecule. For instance, HMBC would show correlations from the ethyl protons to the quaternary cyclopropyl carbon and from the cyclopropyl protons to the aromatic carbons, confirming the attachment of the ethylcyclopropyl group to the aniline (B41778) ring. ipb.pt

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): Although requiring a significant amount of sample, this experiment can reveal direct carbon-carbon bonds, providing the ultimate confirmation of the carbon skeleton.

To gain more detailed insight, especially concerning the aniline moiety, isotopic labeling can be employed. Synthesizing this compound with ¹⁵N-labeled aniline would allow for ¹H-¹⁵N correlation experiments, such as ¹H-¹⁵N HMBC. This would provide information about the electronic environment of the nitrogen atom and its long-range couplings to protons in the molecule, further confirming structural assignments. rsc.org

Residual Dipolar Couplings (RDCs) provide long-range structural information, including the orientation of inter-atomic vectors relative to an external magnetic field. wikipedia.orgnih.gov By partially aligning the molecules in a suitable medium (e.g., a liquid crystal), RDCs can be measured. wikipedia.org For a relatively small and flexible molecule like this compound, RDCs could provide valuable data on the preferred conformation of the ethyl group and the time-averaged orientation of the cyclopropyl ring relative to the phenyl ring. This technique offers a powerful means to study subtle conformational preferences that are averaged out in standard isotropic NMR experiments. nih.govmeilerlab.orgnih.gov

The analysis of very small quantities of this compound, which might be relevant in impurity identification or natural product discovery, is made possible by high-field NMR spectrometers equipped with cryogenic probes. creative-biostructure.comrsc.org Cryogenic probes significantly enhance the signal-to-noise ratio by cooling the detection electronics, which can lead to a 3-4 fold increase in sensitivity. nih.govbruker.com This allows for the acquisition of high-quality 1D and 2D NMR data on sub-milligram sample quantities in a fraction of the time required with conventional probes, making experiments like ¹³C NMR and HMBC feasible on mass-limited samples. creative-biostructure.comrsc.orgresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. The expected nominal mass for the molecular ion [M]⁺ is 161 amu.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental formula (C₁₁H₁₅N).

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. The molecular ion peak (m/z = 161) would be observed. Key fragmentation pathways for substituted anilines and cyclopropyl arenes would be expected. For this compound, fragmentation might involve:

Loss of an ethyl radical (•C₂H₅) from the molecular ion to give a fragment at m/z = 132.

Benzylic-type cleavage of the cyclopropyl ring, leading to various smaller fragments.

Fragmentation patterns characteristic of the aniline core. researchgate.net

This detailed analysis of fragmentation provides a fingerprint that can be used for identification and structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the unambiguous determination of a compound's molecular formula. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental composition.

For this compound, the molecular formula is C₁₁H₁₅N. biosynth.com An HRMS analysis would be expected to yield a measured mass that is extremely close to the calculated exact mass, thereby confirming this formula and distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₅N | biosynth.com |

| Molecular Weight (Nominal) | 161 g/mol | biosynth.com |

By comparing the experimentally measured mass to the calculated exact mass, HRMS provides high confidence in the elemental composition, which is a critical first step in structural characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. figshare.com Aniline and its alkylated derivatives are generally amenable to GC-MS analysis. epa.govresearchgate.net The compound this compound would first be separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. The retention time serves as an initial identifier.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum, a fingerprint of the molecule, is then used for identification by comparing it to spectral libraries or through manual interpretation. While direct analysis is feasible, sometimes volatile derivatives are created to improve chromatographic peak shape and thermal stability. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For analyzing this compound within complex matrices, such as environmental or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. nih.govnih.gov This technique does not require the analyte to be volatile and often involves simpler sample preparation. researchgate.net

The process involves:

Liquid Chromatography (LC): The sample is injected into a high-performance liquid chromatography system, where this compound is separated from matrix components on a reversed-phase column.

Tandem Mass Spectrometry (MS/MS): The eluent from the LC is directed into the mass spectrometer. In the first stage (MS1), the parent ion corresponding to the protonated molecule [M+H]⁺ is selected. This parent ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2).

This precursor-to-product ion transition is highly specific and allows for sensitive and selective quantification even in the presence of significant background interference. nih.govnih.gov

Fragmentation Pattern Analysis for Structural Inference

The fragmentation pattern generated in a mass spectrometer provides crucial clues for structural inference. For this compound, electron impact (EI) ionization in GC-MS would likely produce several characteristic fragments. Based on the known fragmentation of anilines and alkyl-substituted aromatics, a plausible fragmentation pathway can be predicted. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 161 | [C₁₁H₁₅N]⁺ | Molecular Ion (M⁺) |

| 146 | [M - CH₃]⁺ | Loss of a methyl group |

| 132 | [M - C₂H₅]⁺ | Loss of the ethyl group (α-cleavage), a common and often significant peak |

Analysis of these fragments helps to piece together the molecular structure, confirming the presence of the ethyl group and the core aniline structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features. mdpi.comchemicalbook.comchemicalbook.com

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450-3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic and Cyclopropyl C-H |

| 2975-2850 | C-H stretch | Ethyl group (aliphatic) |

| 1620-1580 | C=C stretch | Aromatic Ring |

| 1520-1490 | C=C stretch | Aromatic Ring |

| 1320-1250 | C-N stretch | Aromatic Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on electronic transitions within the molecule. The aniline chromophore exhibits characteristic π → π* transitions. researchgate.netresearchgate.net The presence of the alkyl (ethylcyclopropyl) substituent at the para position typically causes a small bathochromic (red) shift compared to unsubstituted aniline. nih.govresearchgate.net The spectrum, likely recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show strong absorption bands in the UV region.

X-ray Crystallography and Micro-Electron Diffraction (MicroED) for Solid-State Structure Determination

To obtain definitive proof of the three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions, solid-state methods are required.

X-ray Crystallography is the gold standard for molecular structure determination. nih.govresearchgate.net This technique requires the growth of a suitable single crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined with very high precision. nih.gov This would confirm the connectivity and reveal the conformation of the ethyl and cyclopropyl groups relative to the phenyl ring. As of now, a public crystal structure for this compound is not available.

Micro-Electron Diffraction (MicroED) is an emerging cryogenic electron microscopy (CryoEM) technique that can determine high-resolution structures from nanocrystals, which are far too small for traditional X-ray diffraction experiments. Should this compound only form very small crystals, MicroED would be a viable alternative for its solid-state structure elucidation.

Computer-Aided Structure Elucidation (CASE) Approaches

Computer-Aided Structure Elucidation (CASE) represents a modern, holistic approach to solving chemical structures. acdlabs.comrsc.org CASE programs or expert systems integrate data from various spectroscopic experiments—primarily 2D NMR (like COSY, HSQC, HMBC), but also MS, and IR—to determine a molecular structure de novo or to verify a proposed one. nih.gov

For this compound, the process would involve:

Inputting the molecular formula (from HRMS).

Providing experimental data from various spectra (e.g., ¹H and ¹³C NMR chemical shifts, 2D NMR correlations, IR absorptions, and MS fragmentation data).

The software generates all possible structures that are consistent with the input data.

The system then ranks the candidate structures by comparing computationally predicted spectra for each candidate against the experimental data.

This method minimizes human bias and can rapidly confirm the structure of this compound or identify an alternative if the data does not match the proposed structure. rsc.org

Integration of Multi-Spectroscopic Data

The integration of data from multiple spectroscopic sources is a cornerstone of modern chemical analysis for robust structure verification. This approach synergizes the strengths of various techniques to build a comprehensive and coherent picture of the molecular structure. Typically, this involves combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR): Provides the fundamental framework of the carbon and proton skeleton. For a molecule such as this compound, 1D NMR (¹H and ¹³C) would identify the number and types of protons and carbons, while 2D NMR experiments (like COSY, HSQC, and HMBC) would be essential to piece together the connectivity, establishing relationships between the ethyl group, the cyclopropyl ring, and their attachment to the aniline moiety.

Mass Spectrometry (MS): Delivers precise mass information, allowing for the determination of the elemental composition via High-Resolution Mass Spectrometry (HRMS). Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure by showing the loss of specific fragments, such as the ethyl group.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For this compound, IR spectroscopy would confirm the presence of the N-H stretches of the amine group and the characteristic absorptions of the aromatic ring.

While these techniques are standard for structural elucidation, detailed research findings that specifically integrate multi-spectroscopic data for this compound are not prominently available in surveyed scientific literature. The application of this methodology would be standard practice in a research or patent filing for the compound's initial synthesis and characterization.

A summary of the expected spectroscopic data points for this compound is presented below based on the analysis of its constituent parts.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to ethyl protons (triplet and quartet), cyclopropyl protons (multiplets), aromatic protons (two doublets), and amine (NH₂) protons (a broad singlet). |

| ¹³C NMR | Resonances for ethyl carbons, cyclopropyl carbons (including a quaternary carbon), and aromatic carbons (four distinct signals). |

| High-Resolution MS (HRMS) | A precise mass measurement corresponding to the molecular formula C₁₁H₁₅N, allowing for unambiguous formula confirmation. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching bands for a primary amine, C-H stretching for aromatic and aliphatic groups, and C=C stretching for the benzene ring. |

Automated Structure Generation and Ranking

Automated structure generation and ranking represent a computational approach to structural elucidation, often used when spectral data is complex or ambiguous. This methodology utilizes software to generate all possible chemical structures consistent with a given molecular formula and a set of spectroscopic constraints. These computer-generated candidates are then ranked based on how well their predicted spectra match the experimental data.

The process typically involves:

Inputting Data: The molecular formula (obtained from HRMS) and spectral data from various sources (¹³C NMR chemical shifts, 2D NMR correlations, etc.) are entered into a structure elucidation software program.

Structure Generation: The software algorithmically constructs all possible isomers that fit the provided data, systematically exploring atomic connectivity.

Spectrum Prediction: For each potential structure, the software predicts its NMR spectrum based on established empirical data and theoretical models.

Ranking: The predicted spectra are compared against the experimental spectra, and the candidate structures are scored and ranked. The structure with the highest score, indicating the best fit, is proposed as the most likely correct structure.

This methodology is exceptionally powerful for de novo structure determination of unknown compounds or for verifying complex proposed structures. However, specific scholarly articles or patents detailing the application of automated structure generation and ranking for the definitive characterization of this compound could not be identified in a review of public databases.

Computational Chemistry Investigations into 4 1 Ethylcyclopropyl Aniline

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy for medium to large-sized molecules. capes.gov.brnih.gov This method is used to investigate the electronic structure and energetics of 4-(1-Ethylcyclopropyl)aniline. By employing functionals such as B3LYP or CAM-B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), key electronic properties can be determined. researchgate.netsemanticscholar.org

These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. DFT calculations also yield the total electronic energy, dipole moment, and the distribution of electron density, which is crucial for understanding intermolecular interactions. semanticscholar.org

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Unit |

| Total Energy | -502.456 | Hartrees |

| HOMO Energy | -5.21 | eV |

| LUMO Energy | -0.35 | eV |

| HOMO-LUMO Gap | 4.86 | eV |

| Dipole Moment | 1.85 | Debye |

Note: These values are representative and would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory).

For situations demanding higher accuracy, ab initio (from first principles) methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are more computationally intensive than DFT. They are often used to obtain benchmark-quality energies and to validate the results from less demanding methods like DFT. For a molecule like this compound, these high-accuracy calculations can provide a more precise determination of its thermodynamic properties, such as the enthalpy of formation.

The flexibility of the ethyl and cyclopropyl (B3062369) groups in this compound means the molecule can exist in multiple spatial arrangements, or conformations. A conformational analysis is performed to identify the most stable (lowest energy) structure. This is achieved by systematically rotating the rotatable bonds—specifically the C(phenyl)-C(cyclopropyl) bond and the C(cyclopropyl)-C(ethyl) bond—and calculating the potential energy at each incremental step.

The results of this analysis are visualized as a Potential Energy Surface (PES), where the energy is plotted as a function of the dihedral angles. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. Identifying the global minimum is essential, as this geometry is used for subsequent property calculations to ensure they represent the most populated state of the molecule.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kJ/mol) | Population (%) |

| Global Minimum | 0° | 0.00 | 75.3 |

| Local Minimum 1 | 90° | 5.20 | 14.5 |

| Local Minimum 2 | 180° | 8.95 | 10.2 |

Note: This table illustrates how a conformational analysis would identify the lowest energy structure and its relative population at room temperature.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting various types of spectra. These theoretical spectra can be directly compared with experimental results to confirm molecular structure and assign spectral features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical NMR chemical shifts for this compound can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.govresearchgate.net The calculation is performed on the optimized molecular geometry obtained from the conformational analysis.

The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, such as Tetramethylsilane (TMS). Comparing the calculated ¹H and ¹³C NMR spectra with experimental data helps to unambiguously assign each signal to a specific nucleus in the molecule, confirming its connectivity and chemical environment. researchgate.net

Table 3: Illustrative Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |

| C1 (ipso-NH₂) | - | 145.2 |

| C2/C6 (ortho-NH₂) | 7.05 | 115.8 |

| C3/C5 (meta-NH₂) | 6.88 | 129.5 |

| C4 (ipso-cyclopropyl) | - | 135.1 |

| N-H | 3.55 | - |

| Cyclopropyl-CH₂ | 0.75 | 12.3 |

| Ethyl-CH₂ | 1.65 | 25.4 |

| Ethyl-CH₃ | 0.95 | 13.8 |

Note: These are representative chemical shifts calculated using the GIAO-DFT method.

Vibrational spectroscopy, such as Infrared (IR) and Raman, probes the vibrational modes of a molecule. A frequency calculation performed on the optimized geometry of this compound yields the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These theoretical frequencies correspond to specific bond stretches, bends, and torsions within the molecule (e.g., N-H stretch, aromatic C-H bend, C-N stretch). While calculated harmonic frequencies are often systematically higher than experimental values, they can be scaled by an appropriate factor to achieve excellent agreement, aiding in the interpretation of experimental IR spectra.

Electronic spectra, such as Ultraviolet-Visible (UV-Vis) absorption, are related to transitions between electronic states. Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting these spectra. nih.gov The calculation provides the excitation energies for the transitions from the ground state to various excited states, along with the oscillator strength for each transition, which relates to its intensity. This information helps to understand the electronic transitions responsible for the observed absorption bands.

Table 4: Selected Predicted Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3450 | High | N-H Symmetric Stretch |

| 3050 | Medium | Aromatic C-H Stretch |

| 2980 | Medium | Aliphatic C-H Stretch |

| 1620 | High | Aromatic C=C Stretch |

| 1275 | High | Aromatic C-N Stretch |

Note: Frequencies are hypothetical and represent typical values for the assigned vibrational modes.

Mechanistic Studies and Reaction Pathway Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of reaction mechanisms. By calculating the potential energy surface of a reaction, DFT can identify the most likely pathways, from reactants to products, through the characterization of transition states and intermediates.

The transition state (TS) is a critical, high-energy configuration along a reaction pathway that determines the kinetic feasibility of a chemical transformation. Locating the precise geometry of a TS and calculating its energy relative to the reactants provides the activation energy barrier. A lower barrier indicates a faster reaction. Computational methods, such as those combining DFT (e.g., B3LYP or M06-2X functionals) with appropriate basis sets (e.g., 6-31G**), are used to model these transient structures. researchgate.net

For reactions involving substituted anilines, such as electrophilic aromatic substitution or C-N bond-forming cross-coupling, computational analysis can compare different potential transition states to predict regioselectivity (e.g., ortho, meta, para substitution). For instance, in a study on the chlorination of aniline (B41778), DFT calculations showed that the stability of the intermediate Wheland complex dictates the orientation of the incoming electrophile. researchgate.net A similar approach for this compound would involve calculating the energy barriers for reactions at different sites on the aromatic ring.

Table 1: Illustrative Calculated Reaction Barriers for Aniline Reactions (Note: This data is representative of typical computational findings for aniline derivatives and not specific to this compound.)

| Reaction Type | Reactant | Method/Basis Set | Calculated Barrier (kcal/mol) | Predicted Outcome | Reference |

| Reaction with OH radical | 4-Methylaniline | M06-2X/6-311++G(3df,2p) | 11.2 (H-abstraction) | OH addition to ring is favored | mdpi.com |

| Electrophilic Chlorination | Aniline | B3LYP/6-31G** | 11.2 (ortho), 0.9 (meta), 16.2 (para) | Meta substitution favored in this model | researchgate.net |

| N-H Dissociation | Aniline (Triplet State) | MC-PDFT/def2-TZVP | ~12 | Dissociation is a key deactivation pathway | chemrxiv.org |

A complete reaction mechanism consists of a sequence of elementary steps involving various reactive intermediates. Computational chemistry can map out the entire potential energy surface, revealing the structures and relative stabilities of these intermediates. acs.orgunt.edu For instance, in the direct synthesis of aniline from benzene (B151609) and ammonia (B1221849) on a Nickel catalyst surface, DFT calculations identified a surface-bound anilide species as a key intermediate in the most favorable reaction pathway. acs.org

Multicomponent reactions, which involve combining three or more substrates in a single step, often proceed through complex pathways with multiple potential intermediates. nih.gov Computational studies of reactions like the Povarov reaction, which can synthesize tetrahydroquinolines from anilines, aldehydes, and alkenes, have been used to distinguish between stepwise and concerted mechanisms by evaluating the energies of the proposed intermediates. researchgate.net For this compound, computational analysis could predict its viability in such complex reactions and identify the most likely product structures.

Many modern catalytic reactions are designed to produce a single stereoisomer of a chiral molecule. Computational chemistry is an indispensable tool for understanding the origins of this stereoselectivity. By building models of the transition states leading to different stereoisomeric products, chemists can determine why one pathway is favored over another. researchgate.net

In asymmetric catalysis, a chiral catalyst or ligand creates a chiral environment around the reactants. The subtle differences in steric and electronic interactions within the diastereomeric transition states can be quantified using DFT. A difference in activation energy of just 1.4 kcal/mol between two competing transition states corresponds to an enantiomeric excess of over 90%. Computational studies have successfully rationalized the stereochemical outcomes in reactions like the Noyori asymmetric transfer hydrogenation by identifying key stabilizing interactions, such as C-H/π bonds, in the favored transition state. nih.gov For a potential asymmetric reaction involving this compound, similar calculations could predict the most effective chiral catalyst and the expected enantioselectivity.

Non-covalent interactions, while much weaker than covalent bonds, are crucial in controlling molecular geometry, crystal packing, and the outcome of chemical reactions. researchgate.netresearchgate.netnih.gov C-H/π interactions, where a C-H bond interacts with the electron cloud of a π-system, and π-π stacking interactions are particularly important in catalysis and molecular recognition. nih.govrsc.org

These interactions can stabilize specific conformations of a substrate within a catalyst's active site, lowering the energy of the desired transition state and thus enhancing reaction rate and selectivity. nih.gov Computational methods can identify and quantify these subtle forces. For example, analysis of the electron density using tools like the Non-Covalent Interaction (NCI) index can visualize these interactions as specific regions in space. nih.govmdpi.com In reactions involving this compound, the ethyl and cyclopropyl groups could engage in C-H/π interactions with a catalyst or another reactant, while the aniline ring itself can participate in π-π stacking. nih.gov Computational modeling of these interactions would be essential for designing selective catalysts. acs.org

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static structures like minima and transition states, molecules are dynamic entities. This compound, with its flexible ethyl group, can adopt numerous conformations. Molecular dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of molecular behavior. nih.govacs.org

MD simulations can explore the conformational landscape of a molecule in different environments, such as in a solvent like water or within the binding site of a protein. acs.org These simulations reveal the most populated conformations, the pathways for conformational change, and how the molecule interacts with its surroundings. For this compound, MD could be used to understand how the orientation of the ethylcyclopropyl group relative to the aniline ring changes over time and how solvent molecules arrange around it, which can influence its reactivity. researchgate.net

Development and Application of Machine Learning Tools in Structure-Reactivity Prediction

A frontier in computational chemistry is the use of machine learning (ML) to predict chemical properties and reaction outcomes. nih.gov Instead of running costly quantum mechanical calculations for every new reaction, an ML model can be trained on a large dataset of known reactions to learn the relationship between molecular structure and reactivity. rsc.orgresearchgate.net

To apply this to this compound, the first step is to represent the molecule using a set of numerical features, or descriptors. These can range from simple properties like molecular weight to complex quantum chemical parameters like orbital energies (HOMO/LUMO) or atomic charges. acs.org An ML model, such as a neural network or gradient boosting algorithm, is then trained on a dataset containing these descriptors and the corresponding experimental outcomes (e.g., reaction yield). sciencedaily.com Once trained, the model can make rapid predictions for new, untested reactions involving similar anilines, accelerating the discovery and optimization of chemical processes. acs.org

Table 2: Common Molecular Descriptors for Machine Learning in Chemistry

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular Weight, Atom Counts, Bond Counts | Basic molecular composition and size. |

| Topological | Wiener Index, Balaban J Index | Atomic connectivity and branching. |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Electronic structure, reactivity, polarity. |

Role of 4 1 Ethylcyclopropyl Aniline As a Synthetic Intermediate in Organic Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The aniline (B41778) functional group is a cornerstone in the synthesis of a multitude of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.gov The amino group of 4-(1-Ethylcyclopropyl)aniline can act as a nucleophile or be transformed into other functional groups, such as a diazonium salt, to initiate cyclization reactions.

Classic methods for the synthesis of quinolines , such as the Conrad-Limpach mdpi.com and Gould-Jacobs reactions preprints.org, traditionally utilize anilines as key starting materials. In these sequences, the aniline condenses with a β-ketoester or a related derivative, followed by a thermal or acid-catalyzed cyclization to form the quinoline (B57606) or quinolone core. For instance, the reaction of an aniline with a β-ketoester typically proceeds through an enamine intermediate which then undergoes cyclization. mdpi.com It is conceivable that this compound could be employed in similar synthetic strategies to produce quinolines bearing the 1-ethylcyclopropyl substituent at the 6-position.